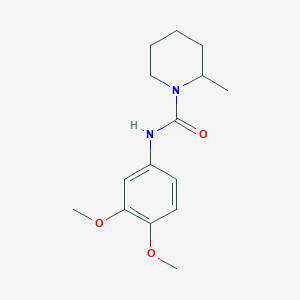

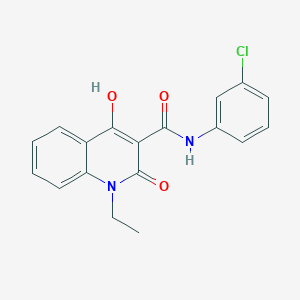

methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biocatalysis and Drug Metabolism

Sulfonamides, including those structurally similar to methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate, have been utilized in studies focusing on drug metabolism. Zmijewski et al. (2006) demonstrated the use of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, aiming to support the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy. This approach provided insights into the metabolism of sulfonamide-based drugs, facilitating the development of drugs with improved pharmacokinetic properties (Zmijewski et al., 2006).

Development of Prodrugs

Larsen et al. (1988) explored the potential of N-acyl derivatives of model sulfonamides as prodrugs, aiming to improve the solubility and pharmacokinetic profiles of sulfonamide-containing drugs. This study highlighted the kinetics of hydrolysis of these derivatives, demonstrating a method to enhance drug solubility and efficacy through structural modification of the sulfonamide group (Larsen, Bundgaard, & Lee, 1988).

Antibody Generation for ELISA

Adrián et al. (2009) focused on generating antibodies against sulfonamide antibiotics, utilizing them to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This innovative approach underscores the application of sulfonamide derivatives in creating selective and sensitive detection methods for antibiotic residues in food products (Adrián et al., 2009).

Herbicide Resistance and Plant Biology

Chaleff and Mauvais (1984) investigated how two sulfonylurea herbicides inhibit acetolactate synthase in plants, contributing to herbicide resistance. This study elucidates the biochemical basis of herbicide resistance, guiding the development of more effective and selective agricultural chemicals (Chaleff & Mauvais, 1984).

Antimicrobial and Antifungal Applications

Research on novel sulfonamides has also extended into antimicrobial and antifungal applications. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating their potential as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Propiedades

IUPAC Name |

methyl 2-(3-amino-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZMNFSGGBFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC(=C1)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)

![3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one](/img/structure/B2590987.png)

![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)

![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)

![1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2590996.png)

![4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide](/img/structure/B2590997.png)

![(2Z,4E)-2-[(ethoxycarbonyl)methylthio]-5-phenylpenta-2,4-dienoic acid](/img/structure/B2591003.png)